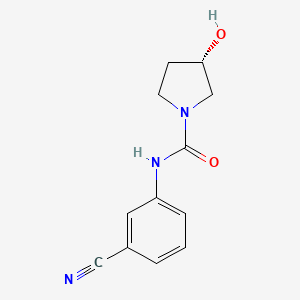![molecular formula C12H22N2O3 B14195768 N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine CAS No. 922182-52-3](/img/structure/B14195768.png)
N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine is an organic compound that features a piperidine ring substituted with two methyl groups at the 2 and 6 positions, an acetyl group, and an L-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine typically involves the following steps:
Formation of 2,6-Dimethylpiperidine: This can be achieved by the reduction of 2,6-dimethylpyridine (2,6-lutidine) using hydrogenation methods.
Coupling with L-Alanine: The acetylated product is then coupled with L-alanine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale hydrogenation and acetylation processes, followed by automated peptide coupling techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methyl groups on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or other substituted piperidine derivatives.
Scientific Research Applications
N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence metabolic pathways, potentially affecting processes such as signal transduction and
Properties
CAS No. |
922182-52-3 |
|---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
(2S)-2-[[2-(2,6-dimethylpiperidin-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C12H22N2O3/c1-8-5-4-6-9(2)14(8)7-11(15)13-10(3)12(16)17/h8-10H,4-7H2,1-3H3,(H,13,15)(H,16,17)/t8?,9?,10-/m0/s1 |
InChI Key |
VKWUBBICLDORON-RTBKNWGFSA-N |
Isomeric SMILES |
CC1CCCC(N1CC(=O)N[C@@H](C)C(=O)O)C |
Canonical SMILES |
CC1CCCC(N1CC(=O)NC(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



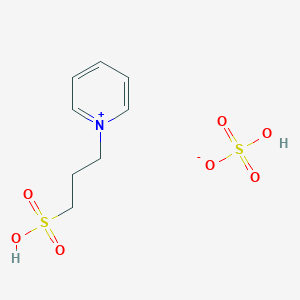


![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)
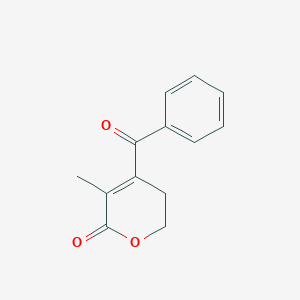

![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
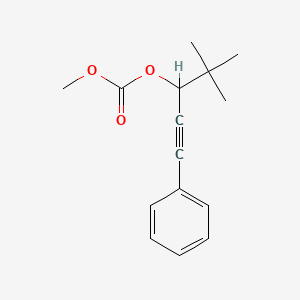
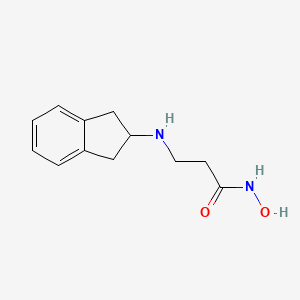
![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)
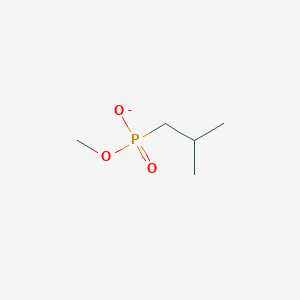
![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
